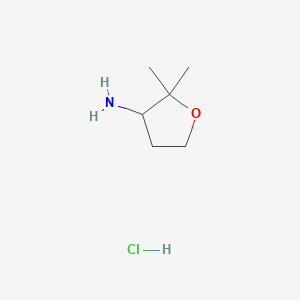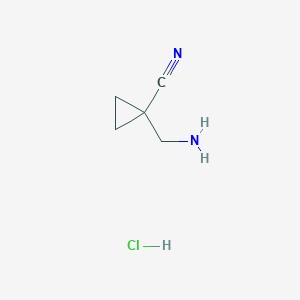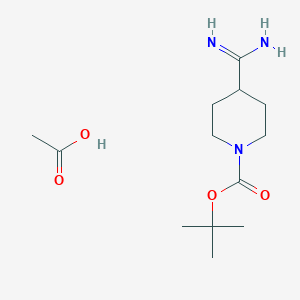
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride
Übersicht
Beschreibung
“(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 . It is also known as DMTFA·HCl. It is a white to off-white crystalline solid that is soluble in water and methanol.
Synthesis Analysis
DMTFA·HCl can be synthesized by reacting 2,2-dimethyl-3-hydroxytetrahydrofuran with dimethylamine in the presence of hydrochloric acid. The resulting product is then purified using recrystallization.Molecular Structure Analysis
The molecular structure of DMTFA·HCl features a unique cage-like structure with a tetrahydrofuran ring and a dimethylamine group attached to it. The InChI key for this compound is IBUJICMFURKSFW-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Alkylation and Ring Closure Reactions : Utilization in generating a structurally diverse library of compounds through reactions with various substrates, leading to the synthesis of pyrazolines, pyridines, benzodiazepines, and other derivatives. This highlights its versatility in organic synthesis and medicinal chemistry (Roman, 2013).
Preparation of Flexible Ligands : Employed in synthesizing bis(pyrazol-1-yl)alkane and related ligands, demonstrating its utility in ligand preparation and potential applications in coordination chemistry (Potapov et al., 2007).
Functional Modification of Polymers : Used in modifying poly vinyl alcohol/acrylic acid hydrogels, indicating its role in developing materials with potential biomedical applications (Aly & El-Mohdy, 2015).
Analytical and Detection Methods
- Determination of Amines : Applied in high-performance liquid chromatography with fluorescence detection for the determination of amines, underlining its role in analytical chemistry and potential in environmental monitoring and pharmaceutical analysis (You et al., 2006).
Eigenschaften
IUPAC Name |
2,2-dimethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)5(7)3-4-8-6;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUJICMFURKSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)


![2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1376242.png)

![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)



